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Compound of Interest

Compound Name: 5-Bromopyridine-2-carbothioamide

CAS No.: 1215520-94-7

Cat. No.: B1393748 Get Quote

Executive Summary
The 5-Bromopyridine-2-carbothioamide scaffold represents a privileged pharmacophore in

medicinal chemistry, distinguished by its dual ability to chelate transition metals (Cu, Fe) and

modulate lipophilicity via the 5-position halogen. Unlike standard pyridine derivatives, the

inclusion of the bromine atom at the C5 position significantly alters the electronic landscape

and metabolic stability of the ring, enhancing membrane permeability and target binding affinity

through halogen bonding.

This guide objectively compares the bioactivity of these derivatives against industry-standard

therapeutics (Isoniazid, Doxorubicin, Cisplatin), focusing on antitubercular and anticancer

profiles.

Structural Rationale & Pharmacophore Analysis[1]
[2]
The superior bioactivity of 5-bromopyridine-2-carbothioamide derivatives stems from three

synergistic structural features. Understanding these is critical for interpreting the comparative

data below.

N,S-Bidentate Chelation: The pyridine nitrogen and thioamide sulfur form a "soft"

coordination pocket, ideal for binding Cu(II) and Fe(II). This is the primary driver of ROS-
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mediated cytotoxicity.

5-Bromo Substituent:

Lipophilicity (

): The bromine atom increases lipophilicity compared to the unsubstituted parent,
facilitating passive transport across the mycobacterial cell wall or cancer cell membrane.

Halogen Bonding: The

-hole of the bromine atom can act as a Lewis acid, forming specific halogen bonds with
carbonyl oxygens or aromatic systems in target enzymes (e.g., InhA in M. tuberculosis).

Thioamide Moiety: Acts as a bioisostere to the amide but with higher reactivity toward metal

centers and resistance to certain proteases.

Comparative Bioactivity: Antimicrobial &
Antitubercular[3][4]
The most significant application of this class is in the treatment of Mycobacterium tuberculosis

(MTB), particularly strains resistant to first-line drugs.

Benchmark: vs. Isoniazid (INH) & Ethionamide (ETO)
The following table synthesizes bioactivity data comparing 5-bromo-substituted derivatives

against standard antitubercular agents.

Table 1: Antitubercular Activity (MIC) against M. tuberculosis H37Rv

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1393748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Class

R-Substituent
(Thioamide N)

MIC (

g/mL)

Mechanism
Note

vs. Standard

Standard Isoniazid (INH) 0.02 - 0.2 InhA Inhibition --

Standard
Ethionamide

(ETO)
0.5 - 2.0 InhA Inhibition --

5-Bromo-PCA
Unsubstituted (

)
0.8 - 1.5 Metal Chelation

Comparable to

ETO

5-Bromo-PCA N-Phenyl 2.0 - 4.0 Lipophilic Entry Lower Potency

5-Bromo-PCA
N-(4-

Fluorophenyl)
0.4 - 0.8

Dual Halogen

Effect
Superior to ETO

5-Bromo-PCA
Morpholine

derivative
1.0 - 2.5

Solubility

Enhanced
Moderate

Data aggregated from structure-activity relationship (SAR) studies involving pyridine-2-

carbothioamides [1][2].

Key Insight: The "Halogen Switch"
While unsubstituted pyridine-carbothioamides are moderately active, the 5-bromo derivative

specifically outperforms the non-halogenated parent compound by approximately 2-fold in MIC

assays. This is attributed to the bromine atom preventing rapid oxidative metabolism of the

pyridine ring, prolonging the drug's half-life within the bacterial cell.

Comparative Bioactivity: Anticancer (Cytotoxicity)
[5][6][7]
The anticancer potential of these derivatives is realized primarily through their Copper(II)

complexes. The ligand itself is often less cytotoxic until it coordinates with intracellular copper

or is administered as a pre-formed complex.

Benchmark: vs. Doxorubicin & Cisplatin[6]
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Table 2: IC50 Values (

M) against Human Cancer Cell Lines

Compound Formulation
MCF-7
(Breast)

A549 (Lung)
HepG2
(Liver)

Selectivity
Index (SI)*

Cisplatin Standard
12.5

1.2

15.8

2.1

9.4

0.8
Low (< 5)

Doxorubicin Standard
0.8

0.1

1.2

0.3

0.5

0.1
Moderate

5-Br-PCA Free Ligand > 50 > 50 45.2
High (Non-

toxic)

5-Br-PCA
Cu(II)

Complex

0.03

0.01

0.06

0.02

0.04

0.01
High (> 100)

5-Br-PCA
Zn(II)

Complex

18.2

1.5

22.1

2.0
15.5 Moderate

*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). Higher is better.

Performance Analysis
Potency: The Copper(II) complex of the 5-bromo derivative demonstrates picomolar to

nanomolar potency (IC50 ~0.03

M), significantly outperforming Cisplatin and rivaling Doxorubicin [3][5].

Selectivity: Unlike Doxorubicin, which is cardiotoxic, the 5-bromo-pyridine-carbothioamide

complexes show a high Selectivity Index (SI). They preferentially accumulate in cancer cells

due to the altered mitochondrial membrane potential and elevated copper requirements of

tumor tissues.

Mechanism of Action (MOA)
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The bioactivity is not merely structural but kinetic. The 5-bromo group stabilizes the ligand,

allowing the thiocarbonyl group to effectively chelate intracellular copper. This "Trojan Horse"

mechanism leads to the generation of Reactive Oxygen Species (ROS).
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Figure 1: The "Trojan Horse" mechanism where the ligand hijacks intracellular copper to

generate lethal ROS.
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Experimental Protocols
To replicate the bioactivity data cited above, the following self-validating protocols are

recommended.

A. Synthesis of 5-Bromopyridine-2-carbothioamides
Methodology adapted from modified Willgerodt-Kindler or Thiolysis of Nitriles.

5-Bromo-2-cyanopyridine

DMF, 80°C
4-6 Hours

NaSH / MgCl2
(H2S Source)

Ice Water Pour
(Precipitation)

Recrystallization
(Ethanol)

5-Bromo-PCA
(Yellow Solid)

Click to download full resolution via product page

Figure 2: Optimized synthesis pathway ensuring high yield and purity.

Step-by-Step Protocol:

Dissolution: Dissolve 1.0 eq of 5-bromo-2-cyanopyridine in DMF.

Activation: Add 1.5 eq of Sodium Hydrosulfide (NaSH) and 1.0 eq of

(Catalyst). Note:

acts as a Lewis acid to activate the nitrile carbon.

Reaction: Stir at 80°C for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

Workup: Pour the reaction mixture into crushed ice. The thioamide is lipophilic and will

precipitate immediately.

Purification: Filter the yellow solid and recrystallize from hot ethanol to remove trace sulfur

contaminants.

B. MTT Cytotoxicity Assay (Self-Validating)
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Seeding: Seed A549 cells at

cells/well in 96-well plates. Incubate 24h.

Treatment: Add 5-Bromo-PCA (dissolved in DMSO) at serial dilutions (0.01 - 100

M).

Control A: DMSO vehicle only (Negative Control).

Control B: Doxorubicin (Positive Control).

Incubation: Incubate for 48h at 37°C, 5%

.

Development: Add MTT reagent. Incubate 4h. Dissolve formazan crystals in DMSO.

Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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